Product packaging for SNAP 94847(Cat. No.:CAS No. 487051-12-7)

SNAP 94847

Cat. No.: B1681886
CAS No.: 487051-12-7
M. Wt: 478.6 g/mol
InChI Key: VMLZFUVIKCGATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Melanin-Concentrating Hormone (MCH)

Melanin-concentrating hormone is a neuropeptide predominantly synthesized by neurons located in the lateral hypothalamus and zona incerta of the mammalian brain. wikipedia.orgoup.comnih.gov

Peptide Structure and Neurotransmitter Role

Mammalian MCH is a cyclic peptide composed of 19 amino acids. wikipedia.orgnih.gov Its structure includes a disulfide bond between cysteine residues at positions 5 and 14, which is essential for its activity. nih.gov MCH functions as a neurotransmitter or neuromodulator within the CNS, influencing a broad range of neuronal activities. wikipedia.orgebi.ac.uknih.gov It is derived from a larger precursor protein, pre-pro-MCH, which can also yield other peptides like neuropeptide GE (NGE) and neuropeptide EI (NEI) in mammals. ebi.ac.ukfrontiersin.orguniprot.org MCH neurons can co-release other neurotransmitters, including glutamate (B1630785) and GABA, further highlighting their complex signaling roles. oup.comnih.gov

Central Nervous System Distribution

MCH-producing neurons are primarily concentrated in the lateral hypothalamic area, zona incerta, and the incerto-hypothalamic area. wikipedia.orgnih.gov These neurons have widespread projections throughout the brain, allowing MCH to exert its effects in numerous CNS regions. oup.comnih.govcarleton.ca High to moderate MCH-immunoreactivity has been observed in areas such as the medial and lateral septum, nucleus accumbens, ventral tegmental area (VTA), hippocampus, amygdala, and various cortical regions. carleton.cabiorxiv.org This extensive distribution underlies the diverse functions attributed to the MCH system.

Characterization of MCH Receptors

The biological actions of MCH are mediated by specific receptors that belong to the G protein-coupled receptor superfamily. pnas.orgbiorxiv.orgebi.ac.uk

MCHR1 and MCHR2 Subtypes in Humans

In humans, two high-affinity MCH receptors have been identified: MCHR1 and MCHR2. biorxiv.orgfrontiersin.orgnih.gov MCHR1 is widely expressed in all mammals, including rodents and humans, and is the more extensively studied receptor subtype. biorxiv.orgfrontiersin.orgnih.govmultispaninc.com MCHR2, in contrast, has a more restricted expression pattern and is found in some primates and carnivores, but not in rodents. frontiersin.orgnih.govmultispaninc.com While both receptors bind MCH, they exhibit differences in their primary structure, sharing only about 40% amino acid sequence identity. frontiersin.orgresearchgate.net

MCHR1 as a G-Protein Coupled Receptor (GPCR)

MCHR1 is classified as a Class A rhodopsin-like G protein-coupled receptor. ebi.ac.ukmedchemexpress.com As a GPCR, MCHR1 traverses the cell membrane seven times and couples to intracellular G proteins to transduce signals. ebi.ac.ukfrontiersin.org MCHR1 is known to couple to multiple types of G proteins, including Gαi/o and Gαq. oup.combiorxiv.orgebi.ac.uknih.gov Activation of MCHR1 can lead to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels (via Gi/o coupling), and can also mobilize intracellular calcium ions (via Gq coupling). oup.comebi.ac.uknih.gov The specific downstream signaling pathways activated can vary depending on the cellular context and MCH concentration. nih.gov

MCHR1 Distribution within the Central Nervous System

MCHR1 is widely distributed throughout the mammalian CNS, with its expression pattern largely correlating with the areas that receive innervation from MCH-producing neurons. pnas.orgcarleton.cabiorxiv.orgfrontiersin.org Relatively high levels of MCHR1 expression have been observed in key brain regions involved in regulating feeding behavior and energy balance, such as the ventromedial, dorsomedial, and arcuate nuclei of the hypothalamus. pnas.org Other brain areas with significant MCHR1 expression include the cortex, hippocampus, thalamus, midbrain, pons, olfactory bulb, striatum, amygdala, and nucleus accumbens. pnas.orgebi.ac.ukbiorxiv.orgresearchgate.netnih.gov MCHR1 is also notably found on the primary cilia of neurons in many of these regions, suggesting a role in sensing extracellular signals. carleton.cabiorxiv.orgnih.govbiorxiv.org The widespread distribution of MCHR1 throughout the CNS underscores its involvement in a diverse array of physiological and behavioral processes beyond just energy homeostasis, including mood, sleep, and reward pathways. wikipedia.orgebi.ac.uknih.govresearchgate.netnih.govpatsnap.com

Brain RegionMCHR1 Expression Level (Relative)Source Indices
Hypothalamus (Ventromedial, Dorsomedial, Arcuate)High pnas.org
CortexDetected pnas.orgbiorxiv.orgresearchgate.net
HippocampusDetected, Extensive pnas.orgebi.ac.ukbiorxiv.orgresearchgate.net
ThalamusDetected pnas.orgbiorxiv.org
MidbrainDetected pnas.orgbiorxiv.org
PonsDetected pnas.org
Olfactory BulbHigh Density (ciliary) biorxiv.org
StriatumDetected biorxiv.orgnih.gov
AmygdalaModerate ebi.ac.ukbiorxiv.orgnih.gov
Nucleus AccumbensHigh to Moderate ebi.ac.ukcarleton.ca
Basal GangliaDetected researchgate.net
BrainstemDetected researchgate.net
Locus CoeruleusModerate ebi.ac.ukcarleton.ca
Ventral Tegmental Area (VTA)Moderate ebi.ac.ukcarleton.ca

Physiological and Behavioral Roles of the MCH System

The MCH system, acting primarily through MCHR1, is involved in a diverse array of physiological and behavioral functions.

Regulation of Feeding and Metabolism

A well-established role of the MCH system is the regulation of feeding behavior and energy homeostasis nih.govfrontiersin.orgoup.com. MCH is considered an orexigenic factor, meaning it promotes food intake mdpi.comoup.com. Studies have shown that MCH expression increases during fasting, and the central administration of MCH can lead to increased food consumption and body weight gain in rodents mdpi.comoup.commdpi.com. Conversely, genetic deletion of the MCH gene in mice results in a lean phenotype, increased energy expenditure, and resistance to diet-induced obesity oup.commdpi.combioscientifica.com. The MCH system influences energy balance not only by promoting feeding but also by potentially promoting energy storage and reducing energy expenditure oup.com. Elevated MCH signaling has been linked to insulin (B600854) resistance and elevated blood glucose, while MCH-deficient animals show increased insulin sensitivity and improved glucose tolerance nih.gov.

Modulatory Influence on Sleep-Wake Cycles

The MCH system also plays a role in modulating sleep-wake cycles, particularly rapid eye movement (REM) sleep frontiersin.orgnih.govfrontiersin.orgnih.gov. MCH-expressing neurons show increased activity during REM sleep frontiersin.orgnih.gov. Studies involving the administration of MCH into various brain regions have shown an increase in REM sleep frontiersin.orgnih.govresearchgate.net. While some studies on MCHR1 knockout mice have shown conflicting results regarding sleep architecture, the MCH system is generally considered to promote sleep, especially REM sleep, potentially by inhibiting wake-promoting neurons frontiersin.orgnih.govfrontiersin.org.

Involvement in Affective States (e.g., Anxiety, Depression, Reward)

Beyond its role in feeding and sleep, the MCH system has been implicated in the regulation of affective states, including anxiety and depression frontiersin.orgencyclopedia.pubnih.govmdpi.com. Anatomical connections between MCH neurons and brain regions involved in mood and emotion, such as the amygdala and nucleus accumbens, support this role frontiersin.orgmdpi.com. Research suggests that MCH may activate stress responses and induce depressive- and anxiety-like behaviors in rodents encyclopedia.pubnih.gov. Conversely, blockade of MCHR1 has been shown to produce antidepressant and anxiolytic effects in various animal models encyclopedia.pubnih.govmdpi.com.

Contribution to Learning and Cognition

Emerging evidence suggests a role for the MCH system in learning and cognition frontiersin.orgoup.combiorxiv.orgnih.gov. MCH neurons project to brain areas involved in learning and memory, such as the hippocampus biorxiv.org. Studies have indicated that MCH neurons are active during learning tasks, and their activity may correlate with learning speed biorxiv.org. Infusion of MCH peptide into the hippocampus has been shown to improve memory retention in mice biorxiv.org. Furthermore, disruption of MCH neuron activity or genetic deletion of MCH receptors has been linked to impaired hippocampal plasticity and memory formation biorxiv.org.

Rationale for MCHR1 Antagonism in Therapeutic Development

Given the diverse roles of the MCH system in regulating processes implicated in various disorders, the MCHR1 receptor has emerged as a compelling target for therapeutic development nih.govpatsnap.comfrontiersin.orgnih.gov.

MCHR1 as a Pharmacological Target for Neuropsychiatric and Metabolic Disorders

The involvement of MCHR1 in feeding, metabolism, mood, and cognition makes it a potential pharmacological target for a range of conditions, including obesity, metabolic disorders, anxiety disorders, depression, and potentially neurodegenerative diseases patsnap.comfrontiersin.orgmdpi.comnih.govbiorxiv.org. By blocking the activity of MCHR1, antagonists like SNAP 94847 aim to modulate the effects of MCH signaling. In the context of metabolic disorders, MCHR1 antagonism is explored for its potential to reduce appetite and promote weight loss patsnap.comfrontiersin.orgmdpi.com. For neuropsychiatric disorders, MCHR1 antagonists are investigated for their anxiolytic and antidepressant effects encyclopedia.pubnih.govmdpi.com.

Research findings on MCHR1 antagonism in animal models have provided support for its therapeutic potential. For example, MCHR1 inhibitors have been shown to decrease body weight and fat mass in rodent models of obesity patsnap.com. In models of anxiety and depression, MCHR1 antagonists have demonstrated anxiolytic and antidepressant effects encyclopedia.pubnih.govmdpi.com.

This compound is a specific example of a selective, non-peptide antagonist developed to target MCHR1 wikipedia.orgmedchemexpress.com. Studies have characterized this compound as a potent MCHR1 antagonist with high selectivity over other receptors like α1A and D2 receptors medchemexpress.comfishersci.be. Research using this compound in animal models has provided insights into the potential therapeutic effects of MCHR1 antagonism. For instance, this compound has been shown to decrease food-reinforced operant responding in vivo fishersci.be. It has also exhibited anxiolytic activity in mouse models encyclopedia.pubwikipedia.orgfishersci.be.

While MCHR1 presents a promising therapeutic target, challenges exist in the development of MCHR1 antagonists, partly due to similarities in binding sites with other channels like the hERG channel, which can lead to cardiotoxicity mdpi.comresearchgate.net. However, ongoing research, including structural studies of MCHR1 bound to antagonists like this compound, aims to provide insights for the development of more selective and safer compounds biorxiv.org.

Table 1: Binding Affinity and Selectivity of this compound

Target ReceptorBinding Affinity (Ki/Kd)SelectivitySource
MCHR1Ki = 2.2 nM, Kd = 530 pM- medchemexpress.comfishersci.be
α1A receptor> 80-fold lower> 80-fold medchemexpress.comfishersci.be
D2 receptor> 500-fold lower> 500-fold medchemexpress.comfishersci.be

Table 2: Observed Effects of MCH System Manipulation in Rodents

Manipulation of MCH SystemObserved EffectPhysiological/Behavioral AreaSource
Increased MCH expressionIncreased food consumption, body weight gain, insulin resistanceFeeding & Metabolism mdpi.comoup.commdpi.com
Genetic deletion of MCHLean phenotype, increased energy expenditure, resistance to diet-induced obesityFeeding & Metabolism oup.commdpi.combioscientifica.com
Central MCH administrationIncreased REM sleep, increased SWS (in some studies)Sleep-Wake Cycles frontiersin.orgnih.govresearchgate.net
MCHR1 blockade (antagonists)Anxiolytic and antidepressant effectsAffective States encyclopedia.pubnih.govmdpi.com
MCHR1 antagonism (this compound)Decreased food-reinforced operant responding, anxiolytic activityFeeding, Affective States wikipedia.orgfishersci.be
MCH neuron activationImpaired memory (in some studies)Learning & Cognition oup.com
MCH neuron inhibitionImproved memory (in some studies)Learning & Cognition oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32F2N2O2 B1681886 SNAP 94847 CAS No. 487051-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[1-[[4-(3,4-difluorophenoxy)phenyl]methyl]piperidin-4-yl]-4-methylphenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F2N2O2/c1-19(2)29(34)32-23-7-4-20(3)26(16-23)22-12-14-33(15-13-22)18-21-5-8-24(9-6-21)35-25-10-11-27(30)28(31)17-25/h4-11,16-17,19,22H,12-15,18H2,1-3H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLZFUVIKCGATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)C)C2CCN(CC2)CC3=CC=C(C=C3)OC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028550
Record name N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487051-12-7
Record name N-[3-[1-[[4-(3,4-Difluorophenoxy)phenyl]methyl]-4-piperidinyl]-4-methylphenyl]-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487051-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 487051-12-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Pharmacological Profile and Molecular Mechanism of Snap 94847

Classification and Receptor Affinity

SNAP 94847 is characterized as a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). tocris.commedchemexpress.comrndsystems.commedchemexpress.comwikipedia.org This classification highlights its chemical nature (non-peptide) and its specific inhibitory action on the MCHR1, a G protein-coupled receptor (GPCR). libretexts.orgnih.gov

Studies have demonstrated that this compound possesses high binding affinity for MCHR1. Binding affinity values reported include a Ki of 2.2 nM and a KD of 530 pM for the recombinant rat MCHR1. tocris.commedchemexpress.comrndsystems.commedchemexpress.comcaymanchem.comdcchemicals.commybiosource.com The Ki for the recombinant rat receptor is also reported as 2.2 nM. caymanchem.com

ReceptorBinding Affinity (Ki)Species/Receptor TypeSource
MCHR12.2 nMRecombinant rat caymanchem.com
MCHR12.2 nMMouse and rat medchemexpress.commedchemexpress.comdcchemicals.commybiosource.com
MCHR12.2 nM(hydrochloride form) tocris.comrndsystems.com
ReceptorDissociation Constant (KD)Species/Receptor TypeSource
MCHR1530 pMMouse and rat medchemexpress.commedchemexpress.comdcchemicals.commybiosource.com
MCHR1530 pM(hydrochloride form) tocris.comrndsystems.com

This compound exhibits significant selectivity for MCHR1 over other receptors, including Alpha-1A adrenergic and Dopamine (B1211576) D2 receptors. It displays >80-fold selectivity over Alpha-1A receptors and >500-fold selectivity over D2 receptors. tocris.commedchemexpress.comrndsystems.commedchemexpress.comdcchemicals.comamericanchemicalsuppliers.com For recombinant human receptors, the Ki values are reported as 180 nM for Alpha-1A and 7,400 nM for Dopamine D2 receptors, further illustrating this selectivity. caymanchem.com

ReceptorBinding Affinity (Ki)Species/Receptor TypeSelectivity vs MCHR1Source
Alpha-1A180 nMRecombinant human>80-fold tocris.commedchemexpress.comrndsystems.commedchemexpress.comcaymanchem.comdcchemicals.comamericanchemicalsuppliers.com
Dopamine D27,400 nMRecombinant human>500-fold tocris.commedchemexpress.comrndsystems.commedchemexpress.comcaymanchem.comdcchemicals.comamericanchemicalsuppliers.com

Beyond Alpha-1A and D2 receptors, this compound demonstrates minimal cross-reactivity with a broad panel of other GPCRs, ion channels, enzymes, and transporters. medchemexpress.commedchemexpress.comdcchemicals.comamericanchemicalsuppliers.com This suggests a high degree of specificity for MCHR1 compared to a diverse range of other potential molecular targets involved in various physiological processes. libretexts.orgnih.govnih.goveuroscreenfast.com

Receptor Selectivity over Alpha-1A and Dopamine D2 Receptors

Structural Insights into MCHR1 Antagonism

Cryo-Electron Microscopy (Cryo-EM) has been employed to study the structure of MCHR1 in its inactive state when bound to this compound. biorxiv.orgnih.gov Structural analysis of the SNAP-94847-bound MCHR1 complex has been resolved at resolutions up to 3.33 Å and 3.43 Å. biorxiv.orgnih.govebi.ac.ukebi.ac.uk These structures, obtained from complexes including MCHR1, SNAP-94847, a Fab fragment, and a glue molecule, provide detailed insights into how this compound interacts with the receptor at the molecular level. nih.govebi.ac.ukebi.ac.ukemdataresource.org The density map from Cryo-EM allows for the modeling of this compound within the transmembrane helices of the receptor, revealing the binding pose and potential interactions that stabilize the inactive conformation of MCHR1. biorxiv.orgnih.gov These structural findings help to elucidate the recognition mechanisms of this compound by MCHR1 and the basis for its antagonistic activity. biorxiv.orgnih.gov

Complex AnalyzedStateResolution (Å)MethodSource
SNAP-94847-MCHR1 complexInactive S13.33Cryo-EM biorxiv.orgnih.govebi.ac.uk
SNAP-94847-MCHR1 complexInactive S23.43Cryo-EM biorxiv.orgnih.govebi.ac.uk
SNAP-948447-MCHR1-Fab-glueInactive S13.33Cryo-EM ebi.ac.ukemdataresource.org
SNAP-948447-MCHR1-Fab-glueInactive S23.43Cryo-EM ebi.ac.ukemdataresource.org

Identification of this compound Binding Pocket within the 7-Transmembrane Domain

Structural studies, particularly using cryo-electron microscopy (cryo-EM), have provided detailed insights into how this compound interacts with MCHR1. biorxiv.orgnih.govrcsb.org this compound binds within a hydrophobic pocket located within the 7-transmembrane (7TM) domain of the MCHR1 receptor. biorxiv.orgnih.gov This pocket is surrounded by transmembrane helices (TMs) 1, 2, 3, 6, and 7. biorxiv.orgnih.gov Unlike the endogenous agonist MCH, this compound binds deeper within the 7TM domain. biorxiv.orgnih.gov

Ligand-Receptor Interaction Analysis

Analysis of the interaction between this compound and MCHR1 reveals specific molecular contacts that govern its binding affinity and antagonistic activity. This compound can be structurally divided into three main functional groups: a 4-(2-methylphenyl)piperidine (B1280618) scaffold (R1), an isobutyramido group (R2), and a 4-(3,4-difluorophenoxy)benzyl group (R3). biorxiv.orgnih.gov

Role of the 4-Arylpiperidine Scaffold

The 4-arylpiperidine scaffold is a common feature found in many MCHR1 antagonists, including this compound. biorxiv.orgnih.gov This scaffold plays a critical role in the binding to MCHR1. The quaternary amine within the piperidine (B6355638) group is anchored by an ionic interaction with a specific aspartate residue, D1923.32, in MCHR1. biorxiv.orgnih.gov The methylphenyl group attached to the C4 position of the piperidine ring engages in tight packing interactions with tryptophan residue W3386.48. biorxiv.orgnih.gov This interaction is crucial for the antagonist's ability to block MCHR1 activation. biorxiv.orgnih.gov

Key Amino Acid Residues Involved in Binding (e.g., D192, W338, M168, F116)

Several key amino acid residues within the MCHR1 binding pocket are involved in interactions with this compound. These interactions contribute to the antagonist's high affinity and selective binding.

ResidueLocation (TM)Interaction TypeThis compound Group InvolvedContribution to Binding
D192TM3Ionic interactionQuaternary amine (R1)Anchoring the scaffold
W338TM6Hydrophobic interactionMethylphenyl (R1)Crucial for blocking activation
M168TM2Hydrophobic interactionR3 groupSignificant for affinity biorxiv.org
F116TM1Hydrophobic interactionR3 groupContributes to interactions
Q196TM3Hydrophobic interactionR1 groupTight interaction
F334TM6Hydrophobic interactionR1 and R2 groupsTight interaction, part of R2 sub-pocket
Y341TM6Hydrophobic interactionR1 groupTight interaction
Y342TM6Hydrophobic interactionR1 groupTight interaction
Y370TM7Hydrophobic interactionR1 and R3 groupsTight interaction
D158TM2Component of sub-pocketR2 groupPart of compact sub-pocket
F161TM2Component of sub-pocketR2 groupPart of compact sub-pocket
S195TM3Component of sub-pocketR2 groupPart of compact sub-pocket
S199TM3Component of sub-pocketR2 groupPart of compact sub-pocket
N372TM7Component of sub-pocketR2 groupPart of compact sub-pocket
S373TM7Component of sub-pocketR2 groupPart of compact sub-pocket
M165TM2Hydrophobic interactionR3 groupContributes to interactions
I169TM2Hydrophobic interactionR3 groupContributes to interactions
Y362TM7Hydrophobic interactionR3 groupContributes to interactions
I366TM7Hydrophobic interactionR3 groupInteraction site shared with MCH

The R1 group, containing the 4-(2-methylphenyl)piperidine scaffold, forms tight hydrophobic interactions with residues such as Q1963.36, F3346.44, W3386.48, Y3416.51, Y3426.52, and Y3707.43. biorxiv.orgnih.gov The R2 group, the isobutyramido moiety, is buried in a compact sub-pocket formed by residues including D1582.50, F1612.53, S1953.35, S1993.39, F3346.44, W3386.48, N3727.45, and S3737.46. biorxiv.orgnih.gov The R3 group, the 4-(3,4-difluorophenoxy)benzyl group, engages in hydrophobic interactions with residues like F1161.39, M1652.57, M1682.60, I1692.61, Y3627.35, I3667.39, and Y3707.43. biorxiv.orgnih.gov Mutagenesis studies have highlighted the critical role of M1682.60, as its mutation significantly reduced the potency of this compound. biorxiv.org

Mechanisms of MCHR1 Activation Blockade

This compound blocks MCHR1 activation by stabilizing the receptor in an inactive conformation. biorxiv.orgnih.gov Its deep binding within the 7TM domain, particularly the tight packing of the 4-arylpiperidine scaffold against W3386.48, prevents the conformational changes in W3386.48 and surrounding residues that are necessary for MCH-induced receptor activation. biorxiv.orgnih.gov Binding of this compound leads to the inward movement of the intracellular end of TM6, a characteristic feature of the inactive GPCR conformation, which closes the cytoplasmic pocket and prevents coupling with downstream effector proteins like G proteins. biorxiv.orgnih.gov

Competitive Antagonism of MCH Binding

This compound acts as a competitive antagonist of MCH binding to MCHR1. biorxiv.org It competes for overlapping binding sites within the MCHR1 orthosteric pocket. biorxiv.org Several interaction sites are shared between this compound and MCH, including D1923.32, Q1963.36, Y3416.51, I3667.39, and Y3707.43. biorxiv.org By binding to these shared sites and stabilizing the inactive state, this compound effectively blocks MCH from binding and initiating the signaling cascade. biorxiv.org Studies have shown that this compound produces concentration-dependent dextral shifts in the MCH concentration-response curve, consistent with competitive antagonism. researchgate.net

Downstream Signaling Pathway Modulation

MCHR1 is known to couple with multiple G proteins, including Gi, Go, and Gq proteins. frontiersin.orgmedchemexpress.combiorxiv.org This coupling can lead to various downstream signaling events, such as the inhibition of cAMP accumulation and the stimulation of intracellular calcium flux. medchemexpress.comwikipedia.org MCHR1 has also been reported to activate the ERK signaling pathway. nih.gov

As an antagonist, this compound blocks the activation of these downstream signaling pathways initiated by MCH binding. For example, MCHR1 antagonism by this compound has been shown to reverse the MCH-induced downregulation of norepinephrine (B1679862) production by normalizing MCHR1-mediated cAMP-PKA signaling in certain brain regions. researchgate.net Studies investigating the effect of this compound on MCHR1 signaling have utilized assays measuring downstream effects, such as inositol (B14025) phosphate (B84403) production or G protein dissociation. biorxiv.orgfrontiersin.orgresearchgate.net Competitive inhibition assays using this compound have demonstrated its ability to inhibit MCHR1 signaling in a concentration-dependent manner, further supporting its role in modulating downstream pathways by blocking MCH action. frontiersin.orgnih.gov

Regulation of cAMP-PKA Signaling

Activation of MCHR1 by MCH is known to influence the cAMP-PKA signaling pathway. Studies have shown that MCH can reduce intracellular cAMP levels, and this effect can be reversed by pretreatment with the MCHR1 antagonist this compound researchgate.net. Specifically, in the locus coeruleus (LC), an acute microinjection of MCH decreased intracellular cAMP levels and significantly decreased phosphorylated PKA (p-PKA) expression researchgate.netnih.gov. Pretreatment with this compound in the LC was shown to reverse the MCH-induced downregulation of norepinephrine production by normalizing MCHR1-mediated cAMP-PKA signaling nih.govnih.gov. While MCH affected p-PKA levels, there were no significant changes observed in total PKA levels researchgate.netnih.gov.

The data below illustrate the effect of MCH and this compound on cAMP and p-PKA levels in the LC:

Treatment Group (Intra-LC)Intracellular cAMP Levelsp-PKA Expression
VehicleBaselineBaseline
MCHDecreased (P < 0.05) researchgate.netDecreased (P < 0.05) nih.gov
MCH + this compoundReversed decrease (P < 0.05) researchgate.netIncreased expression nih.gov

Influence on Extracellular Signal-Regulated Kinase (ERK) Activity

The ERK signaling pathway is another cascade that can be modulated by MCH and its receptor. Research indicates that MCH and its receptor can regulate ERK activity researchgate.net. Studies investigating the role of MCH in the nucleus accumbens (NAc) have shown that MCH infusion can inhibit the elevation of ERK phosphorylation induced by methamphetamine oup.com. Conversely, infusion of the MCHR1 antagonist this compound into the NAc shell augmented the initiation of locomotor sensitization and the amplitude of elevated phosphorylated ERK levels induced by methamphetamine oup.comoup.com. This suggests that MCHR1 antagonism by this compound can enhance ERK phosphorylation in certain contexts, particularly in the NAc shell in response to stimuli like methamphetamine oup.comoup.com. Total ERK protein levels in the NAc shell and core were not significantly affected by these treatments oup.com.

The table below summarizes the observed effects on ERK phosphorylation in the NAc shell:

Treatment Group (Intra-NAc shell)ERK Phosphorylation
Saline + VehicleBaseline
Methamphetamine + VehicleIncreased (P < 0.05) oup.com
Methamphetamine + this compoundAugmented increase (P < 0.05) oup.com

Interaction with Melanocortin Receptor Accessory Protein 2 (MRAP2)

Melanocortin Receptor Accessory Protein 2 (MRAP2) is known to interact with and modulate the activity of several GPCRs involved in energy homeostasis, including melanocortin receptors mdpi.com. Studies have shown that MRAP2 can interact with all five members of the melanocortin receptor family when overexpressed in cell lines nih.gov. Research specifically investigating the interaction between MCHR1 and MRAP2 has demonstrated that MRAP2 interacts with MCHR1 and can suppress MCHR1 signaling in vitro nih.gov.

Further detailed research findings indicate that the inhibition of MCHR1 signaling by MRAP2 is dependent on specific regions of the MRAP2 protein, including the 4-11 amino acids and the C-terminus nih.gov. Competitive inhibition analysis using different concentrations of the MCHR1 antagonist this compound in the presence of MCH has helped to elucidate the effect of MRAP2 mutants on MCHR1 signaling nih.gov. These findings provide insights into the functional modulation of the central MCHR1-MRAP2 complex nih.gov.

Neurobiological and Behavioral Effects of Snap 94847 in Preclinical Models

Effects on Affective Disorders and Stress Responses

Preclinical investigations have demonstrated that SNAP 94847 exhibits both anxiolytic and antidepressant-like activities in rodents wikidata.orgmybiosource.comwikipedia.orgciteab.comwikidata.orgmims.com. These effects are believed to be mediated, at least in part, through its action on the MCH system, which is implicated in the regulation of mood and stress responses nih.govwikipedia.orgfishersci.ca.

Anxiolytic Activity

Studies utilizing various behavioral paradigms have provided evidence for the anxiolytic effects of this compound in preclinical models wikipedia.orgwikipedia.orgmims.comflybase.orgwikipedia.orgciteab.comwikidata.orgmims.commims.com. It has been shown to be effective in ameliorating anxiety-like behaviors induced by stress wikipedia.orgfishersci.cawikipedia.org.

In the Open Field Test (OFT), a common assay for assessing exploratory behavior and anxiety in rodents, this compound has been shown to influence several parameters. Studies in rats have indicated an increase in exploratory behaviors, including the number of sniffs, the time of locomotion, and the number of squares crossed following administration of this compound wikipedia.orgwikidata.org. In mice subjected to chronic acute combining stress (CACS), administration of this compound resulted in increased time and distance spent in the central, typically anxiogenic, zone of the open field nih.gov. However, one study in mice reported no significant effect of this compound on center-border preference or locomotor activity, although it did decrease rearing behavior nih.gov.

Below is a summary of observed behavioral descriptors in the Open Field Test:

Behavioral DescriptorEffect of this compound (Rats)Effect of this compound (CACS Mice)Effect of this compound (Mice)
Number of sniffsIncreased wikipedia.orgwikidata.orgNot specifiedNot specified
Time of locomotionIncreased wikipedia.orgwikidata.orgIncreased nih.govNot significantly affected nih.gov
Number of squares crossedIncreased wikipedia.orgwikidata.orgNot specifiedNot specified
Time in central zoneNot specifiedIncreased nih.govNot significantly affected nih.gov
Distance in central zoneNot specifiedIncreased nih.govNot specified
Center-border preferenceNot specifiedNot specifiedNot significantly affected nih.gov
Rearing behaviorNot specifiedNot specifiedDecreased nih.gov

The Elevated Plus Maze (EPM) is another widely used test to evaluate anxiety-like behavior in rodents, relying on their natural aversion to open and elevated spaces. In rats, this compound administration led to a decrease in the time spent in the closed arms of the maze wikipedia.orgwikidata.org. Concurrently, an increase was observed in the time spent on the central platform, the time spent looking out of the closed arms, and the number of transitions between arms, all indicative of reduced anxiety levels wikipedia.orgwikidata.org. In CACS mice, this compound increased entries into and time spent in the open arms nih.gov. Furthermore, in mice with stress-induced anxiety, this compound reversed the reduced dwelling times in the open arms wikidata.org.

A summary of performance metrics in the Elevated Plus Maze Test:

Behavioral MetricEffect of this compound (Rats)Effect of this compound (CACS Mice)Effect of this compound (Stress Mice)
Time in closed armsDecreased wikipedia.orgwikidata.orgNot specifiedNot specified
Time on central platformIncreased wikipedia.orgwikidata.orgNot specifiedNot specified
Time looking out of closed armsIncreased wikipedia.orgwikidata.orgNot specifiedNot specified
Number of arm transitionsIncreased wikipedia.orgwikidata.orgNot specifiedNot specified
Entries into open armsNot specifiedIncreased nih.govNot specified
Time in open armsNot specifiedIncreased nih.govReversed reduction wikidata.org

This compound has demonstrated efficacy in attenuating anxiety-like behaviors induced by various stress paradigms in preclinical models. In CACS-stimulated mice, administration of this compound into the basolateral amygdala (BLA) ameliorated anxiety-like behaviors nih.govwikipedia.orgfishersci.ca. In mice subjected to repeated restraint stress, intraperitoneal administration of this compound reversed stress-induced reduced social interaction and partially restored the reduced marble burying behavior wikipedia.orgwikidata.org. Additionally, this compound was reported to attenuate stress-induced hyperthermia and reverse decreased sucrose (B13894) intake in a chronic mild stress anhedonia model, effects observed in the context of anxiety and intestinal dysfunction research nih.gov.

Research has highlighted the involvement of the LHA-BLA MCHergic circuitry in the regulation of anxiety-like behavior, and this compound's role in modulating this pathway. Studies have shown that melanin-concentrating hormone (MCH) neurons located in the lateral hypothalamic area (LHA) project to the basolateral amygdala (BLA) nih.govwikipedia.orgfishersci.cawikipedia.org. Activation of these LHA MCH neurons through chemogenetic methods or direct microinjection of MCH into the BLA has been shown to induce anxiety disorder in mice nih.govwikipedia.orgfishersci.cawikipedia.org. Conversely, microinjection of the MCHR1 antagonist this compound into the BLA reversed the MCH-induced anxiety disorder and ameliorated anxiety-like behaviors in CACS mice nih.govwikipedia.orgfishersci.cawikipedia.org. These findings suggest that the LHA-BLA MCHergic circuit plays a role in mediating anxiety, and that this compound exerts its anxiolytic effects, at least in part, by blocking MCHR1 in the BLA nih.govwikipedia.orgfishersci.ca.

Attenuation of Anxiety-Like Behaviors in Stress Models

Antidepressant-Like Activity

In addition to its anxiolytic effects, this compound has also demonstrated antidepressant-like activity in various animal models wikidata.orgmybiosource.comwikipedia.orgciteab.comwikidata.orgmims.com. In the Porsolt forced swim test (FST), a common model for assessing behavioral despair, this compound decreased the immobilization time and increased the passive swimming time in rats wikipedia.orgwikidata.org. An anxiolytic/antidepressant-like effect was also observed in the novelty suppressed feeding (NSF) test in mice following treatment with this compound mims.com. However, one study in BALB/cJ mice did not observe a significant effect of this compound in the FST mims.com, suggesting potential variations depending on the species or strain used.

Further research has implicated the MCH/MCHR1 system in the locus coeruleus (LC) in depressive-like behaviors. Microinjection of this compound into the LC blocked depressive-like behavior induced by chronic corticosterone (B1669441) administration or direct MCH injection in rats nih.gov. Specifically, this compound in the LC ameliorated depressive-like behavior induced by chronic CORT administration, intracerebroventricular (i.c.v.) injection of MCH, and intra-LC injection of MCH nih.gov. These results suggest that the MCH/MCHR1 system in the LC may play an important role in the regulation of depressive behavior nih.govwikipedia.org.

Chronic treatment with this compound has also been shown to produce sensitization to the locomotor effects of dopamine (B1211576) D2/D3 agonists in rats and mice nih.govnih.gov. This sensitization is considered a key feature of established antidepressant medications and is thought to be related to increased sensitivity of postsynaptic dopamine receptors in the nucleus accumbens, potentially contributing to enhanced reward and motivation nih.gov.

Alterations in Forced Swim Test Parameters

The Forced Swim Test (FST) is a widely used behavioral despair model in rodents. Studies have shown that administration of this compound can alter key parameters in this test, indicative of antidepressant-like effects. In rats, this compound has been reported to decrease immobilization time and increase passive swimming time. nih.govguidetoimmunopharmacology.org Further research in rats indicated that microinjection of this compound into the locus coeruleus (LC) could block depressive-like behavior induced by the microinjection of melanin-concentrating hormone (MCH), including increased immobility time and decreased climbing and swimming times in the FST. wikidata.orgnih.govguidetoimmunopharmacology.org Similarly, this compound reversed the increased immobility time observed in chronic unpredictable stress (CUS)-exposed rats. guidetopharmacology.org However, studies in mice have yielded varied results, with one report indicating no effect of this compound in the mouse FST , while another noted that it attenuated the ability of rimonabant (B1662492) to reduce immobility time in this model bmrb.io.

Below is a summary of reported effects of this compound on Forced Swim Test parameters in rats:

Study ContextImmobility TimePassive Swimming TimeClimbing TimeSwimming Time
General effect in rats nih.govguidetoimmunopharmacology.orgDecreasedIncreasedNot specifiedNot specified
MCH-induced effects in LC wikidata.orgnih.govDecreasedNot specifiedIncreasedIncreased
CUS-induced effects guidetopharmacology.orgDecreasedNot specifiedNot specifiedNot specified
Reversal of Anhedonia in Chronic Mild Stress Models (Sucrose Intake)

Anhedonia, characterized by a reduced ability to experience pleasure, is a core symptom of depression and is modeled in rodents using paradigms like chronic mild stress (CMS). A common measure of anhedonia in these models is decreased sucrose intake or preference. This compound has been shown to effectively reverse the decrease in sucrose intake observed in animal models of chronic mild stress-induced anhedonia. wikidata.orgguidetopharmacology.orgciteab.comvulcanchem.com Repeated daily administration of this compound for several weeks in rats exposed to environmental stressors significantly restored baseline sucrose intake. vulcanchem.com This reversal of anhedonia suggests a potential antidepressant-like effect of this compound in the context of chronic stress.

Specific Action within the Locus Coeruleus (LC)

Research has highlighted the locus coeruleus (LC), a brain region involved in the stress response and mood regulation, as a key site of action for the effects of this compound. Microinjection of this compound directly into the LC has been shown to counteract depressive-like behaviors induced by either MCH administration or chronic stress wikidata.orgnih.govguidetoimmunopharmacology.orgguidetopharmacology.orgwikipedia.orgthegoodscentscompany.com, suggesting a specific role of MCHR1 signaling in this region in mediating these behavioral effects.

Within the LC, this compound has been demonstrated to influence the noradrenergic system. Studies have shown that this compound normalizes or restores norepinephrine (B1679862) (NE) levels in the LC, particularly in rats exposed to chronic unpredictable stress (CUS). guidetopharmacology.orgwikipedia.orgwikipedia.orgmybiosource.comguidetopharmacology.orgnih.gov This normalization of NE levels is considered a significant factor contributing to the observed antidepressant-like effects of the compound. MCHR1 antagonism in the LC was found to reverse the downregulation of norepinephrine production induced by MCH. wikipedia.orgmybiosource.com

The synthesis of norepinephrine involves several enzymes, including tyrosine hydroxylase (TH) and dopamine β-hydroxylase (DBH). Research indicates that this compound influences the expression of these enzymes in the LC. In CUS-exposed rats, which exhibit reduced TH and DBH expression, intra-LC microinjection of this compound reversed this decrease, suggesting a recovery of NE synthesis. guidetopharmacology.orgwikipedia.orgthegoodscentscompany.comnih.gov This normalization of TH and DBH expression levels by this compound further supports its role in modulating noradrenergic function within the LC.

A summary of the effects of this compound on NE, TH, and DBH in the LC of CUS-exposed rats:

ParameterCUS + VehicleCUS + this compound
NE LevelsDecreasedRestored/Normalized guidetopharmacology.orgwikipedia.orgthegoodscentscompany.comnih.gov
TH ExpressionDecreasedIncreased/Normalized guidetopharmacology.orgwikipedia.orgthegoodscentscompany.comnih.gov
DBH ExpressionDecreasedIncreased/Normalized guidetopharmacology.orgwikipedia.orgthegoodscentscompany.comnih.gov
Normalization of Norepinephrine Production

Attenuation of Stress-Induced Physiological Responses

Beyond behavioral effects, this compound has also been shown to attenuate certain physiological responses associated with stress. vulcanchem.com

Reduction of Stress-Induced Hyperthermia

This compound has demonstrated the ability to attenuate stress-induced hyperthermia in rodents. A single administration of this compound was found to reduce the increase in body temperature caused by stress nih.gov. This effect suggests a role for MCHR1 blockade in modulating physiological responses to stress nih.gov.

Modulation of Reward and Motivation Systems

The melanin-concentrating hormone (MCH) system, and specifically the MCHR1, plays a role in regulating food intake and mood nih.gov. This compound, as an MCHR1 antagonist, has been studied for its impact on reward and motivation, particularly concerning food and interactions with the dopamine system nih.govnih.govfrontiersin.org.

Impact on Food-Reinforced Operant Responding

Studies in rats have shown that systemic administration of this compound decreases food-reinforced operant responding fishersci.benih.gov. This indicates that blocking MCHR1 can reduce the motivation to work for food rewards nih.gov. However, this compound did not affect the reinstatement of food seeking induced by cues, pellet priming, or the pharmacological stressor yohimbine, suggesting distinct mechanisms for food-reinforced responding and the reinstatement of food seeking behavior nih.gov.

Induction of Sensitivity to Dopamine D2/D3 Receptor Agonists

Chronic treatment with this compound has been shown to induce sensitivity to dopamine D2/D3 receptor agonists in preclinical models nih.govresearchgate.netsciencegate.app. This effect is considered a key feature of established antidepressant treatments and is thought to involve increased sensitivity of postsynaptic dopamine receptors in the nucleus accumbens, a brain region crucial for reward and motivation nih.gov.

Enhanced Locomotor Responses to Quinpirole (B1680403)

Chronic administration of this compound leads to a significant increase in locomotor activity induced by the dopamine D2/D3 agonist quinpirole in both rats and mice medchemexpress.comnih.gov. In Sprague-Dawley rats, a significant increase in quinpirole-induced locomotor activity was observed after chronic (2 weeks) but not acute (1 hour) administration of this compound nih.gov. Similarly, in BALB/c mice, chronic treatment (7 or 21 days) with this compound resulted in marked increases in quinpirole-induced locomotor activity, with an earlier onset of hyper-locomotion compared to fluoxetine (B1211875) treatment nih.gov.

Table 1: Effect of Chronic this compound Treatment on Quinpirole-Induced Locomotor Activity

SpeciesTreatment DurationEffect on Quinpirole-Induced Locomotor Activity
Sprague-Dawley Rats2 weeksSignificant increase
BALB/c Mice7 daysAugmented response
BALB/c Mice21 daysMarked increase, earlier onset
CD-1 Mice21 daysNo modification
Comparison with Established Antidepressants (e.g., Fluoxetine, Escitalopram)

The ability of chronic this compound treatment to enhance locomotor responses to dopamine D2/D3 agonists is similar to the effects observed with established antidepressants like fluoxetine nih.gov. Chronic administration of fluoxetine also increases quinpirole-induced locomotor activity in rats and BALB/c mice nih.gov. This shared effect suggests that MCHR1 antagonism, like the action of some selective serotonin (B10506) reuptake inhibitors (SSRIs), may influence the dopamine system in a way relevant to modulating reward and motivation nih.gov. However, the mechanism of action of this compound may be distinct from that of SSRIs in other behavioral models, such as novelty-suppressed feeding nih.gov.

Role in Psychostimulant Sensitization

The MCH system has been implicated in modulating the effects of psychostimulants. Studies suggest that the MCH system can interact with the dopamine system in brain regions like the nucleus accumbens shell, which is involved in motivated behaviors and drug reward pnas.org. MCH system activation can potentiate dopamine responses and enhance cocaine-induced hyperactivity pnas.org. Conversely, inhibition or blockade of the MCH system, for example, by an MCHR1 antagonist like this compound (or related antagonists), can attenuate the rewarding effects of cocaine and blunt the development of cocaine sensitization in mice pnas.org. Acute blockade of the MCH system has also been shown to inhibit cocaine self-administration and cue- and cocaine-induced reinstatement pnas.org.

This compound is a selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1) caymanchem.comwikipedia.orgmedchemexpress.comsigmaaldrich.com. It exhibits high affinity for the recombinant rat MCHR1 (Ki = 2.2 nM) and demonstrates selectivity over α1A-adrenergic and dopamine D2 receptors caymanchem.commedchemexpress.comtocris.com. Research utilizing this compound in preclinical models has explored its influence on various neurobiological and behavioral processes, including methamphetamine-induced locomotor sensitization, energy homeostasis, feeding behavior, and sleep-wake architecture oup.comnih.govscbt.comnih.govnih.govnih.govresearchgate.net.

Attenuation of Methamphetamine-Induced Locomotor Sensitization

Studies in rats have investigated the role of this compound in the context of methamphetamine (Meth)-induced locomotor sensitization. Microinjection of this compound into the nucleus accumbens (NAc) shell has been shown to augment the initiation of Meth-induced locomotor sensitization and the associated elevation of phosphorylated extracellular signal-regulated kinase (ERK) levels oup.comnih.govdntb.gov.uasciencegate.app. This suggests that blocking MCHR1 in the NAc shell can enhance the development of behavioral sensitization to methamphetamine oup.comnih.govdntb.gov.ua. However, this compound microinjected into the NAc shell or core did not affect the expression of Meth-induced locomotor sensitization after a period of withdrawal oup.comnih.govdntb.gov.ua.

Chronic treatment with this compound in rats and mice has also been shown to induce sensitivity to the locomotor-stimulating effects of dopamine D2/D3 receptor agonists like quinpirole nih.gov. This effect, observed after chronic but not acute administration, is considered a characteristic feature of established antidepressants and is thought to involve increased sensitivity of postsynaptic dopamine receptors in the nucleus accumbens nih.gov.

Differential Effects in Nucleus Accumbens (NAc) Shell vs. Core

Research indicates a differential impact of this compound within the subregions of the nucleus accumbens. Microinjection of this compound into the NAc shell augmented the initiation of methamphetamine-induced locomotor sensitization, whereas injection into the NAc core did not produce this effect oup.comnih.govdntb.gov.uasciencegate.app. This suggests a specific role for MCHR1 in the NAc shell in the development of sensitization to psychostimulants oup.comnih.govdntb.gov.ua.

Furthermore, studies on food-reinforced operant responding suggest that the nucleus accumbens, particularly the shell, might be a likely candidate for mediating the effects of MCHR1 antagonists on feeding behavior, given the dense innervation of this region by lateral hypothalamic MCH neurons and high MCHR1 expression nih.gov.

Influence on Energy Homeostasis and Feeding Behavior

The melanin-concentrating hormone system, including MCHR1, plays a significant role in regulating energy homeostasis and feeding behavior scbt.comresearchgate.netphysiology.org. This compound, as an MCHR1 antagonist, has been investigated for its effects on these processes in preclinical models caymanchem.comwikipedia.orgsigmaaldrich.comnih.gov.

General Effects on Food Consumption

This compound has been shown to reduce food consumption in animal studies, suggesting a possible anorectic effect wikipedia.orgsigmaaldrich.com. In diet-induced obese mice, combining sub-threshold doses of this compound with a CB1 receptor antagonist resulted in a transient reduction in food intake nih.gov. While acute administration of this compound did not significantly affect home cage feeding in one study, chronic administration has been associated with a modest reduction in food consumption researchgate.net.

Potential for Modulating Body Weight

Chronic administration of this compound has been observed to lead to a reduction in body weight in preclinical models researchgate.net. In a mouse model of high-fat diet-induced obesity, this compound administered in combination with a CB1 receptor antagonist reduced body weight, fat mass, and adipocyte size caymanchem.comnih.gov. This suggests a potential for this compound, particularly in combination therapies, to modulate body weight caymanchem.comnih.gov.

Chronic MCHR1 blockade with compounds like this compound has been shown to produce a reduction of body weight throughout the treatment period researchgate.net. Studies in rats with inactivated MCH precursor gene (Pmch) also highlight the importance of the MCH system in energy balance and body weight determination, particularly during early development physiology.org.

Regulation of Sleep-Wake Architecture and Disorders

The melanin-concentrating hormone system is implicated in the regulation of the sleep-wake cycle scbt.comnih.govresearchgate.net. MCH neurons are considered an integral part of the sleep-wake circuitry and show increased activity during rapid eye movement (REM) sleep nih.govfrontiersin.org.

Effects on Rapid Eye Movement (REM) Sleep

Research on the effects of MCHR1 antagonists like this compound on sleep-wake architecture has yielded some variable results nih.govfrontiersin.org. While some studies using systemic administration of MCHR1 antagonists have shown a decrease in total sleep time, including both non-REM and REM sleep, and an increase in sleep latency, other studies using oral administration did not observe significant effects on sleep-wake architecture nih.govfrontiersin.org.

Attenuation of Methamphetamine-Induced Locomotor Sensitization

Regulation of Sleep-Wake Architecture and Disorders

Impact on Total Sleep Time and Sleep Onset Latency

Studies investigating the effect of this compound on total sleep time and sleep onset latency have yielded varied results. One study using two different MCHR1 antagonists administered subcutaneously to rats reported a decrease in total sleep time (both non-REM and REM sleep) and an increase in sleep latency frontiersin.org. However, another study found that oral administration of an MCH receptor antagonist did not affect sleep-wake architecture nih.govfrontiersin.org. In orexin (B13118510) knockout (OX-KO) mice, a model of narcolepsy, this compound (30 mg/kg, i.p.) did not substantially change the amount of sleep-wake states during the initial hours after administration, suggesting that MCH signaling may not regulate spontaneous sleep-wake behavior, including REM sleep, in this model nih.gov. Sleep onset latency is defined as the time it takes to fall asleep after the intention to sleep dimesociety.orgsleepfoundation.orgnightly.so.

Evaluation in Narcolepsy Models

The role of the MCH system in narcolepsy has been explored in animal models, particularly those involving orexin deficiency nih.govnih.govresearchgate.netfrontiersin.orgneurologylive.com. Narcolepsy with cataplexy is characterized by excessive daytime sleepiness and dysregulation of REM sleep, including cataplexy and short latency transitions into REM sleep (SLREM), often due to the loss of orexin neurons nih.govnih.govresearchgate.netneurologylive.com.

Reduction of Cataplexy Events in Orexin Knockout Mice

In orexin knockout (OX-KO) mice, a model exhibiting narcolepsy-like symptoms including cataplexy and SLREM, the MCHR1 antagonist this compound has shown significant effects on these abnormal REM sleep phenomena nih.govnih.govresearchgate.netneurologylive.comnii.ac.jp. Studies have demonstrated that this compound can almost completely eliminate SLREM and cataplexy in OX-KO mice nih.govnih.govnii.ac.jp. For instance, this compound (30 mg/kg) was found to dramatically reduce baseline amounts of cataplexy and SLREMs in OX-KO mice nih.gov. Furthermore, in OX-KO mice with access to chocolate, a rewarding stimulus that increases cataplexy, this compound reduced the amounts of chocolate-induced cataplexy by 88% and SLREM by 85% during the first 6 hours after administration nih.gov. This reduction was attributed to fewer and shorter bouts of cataplexy nih.gov.

Table 1: Effect of this compound on Cataplexy and SLREM in OX-KO Mice (6 hours)

MeasureVehicle (Baseline)This compound (Baseline)Vehicle (Chocolate+)This compound (Chocolate+)Percentage Reduction (Chocolate+)
Total Cataplexy (min)Data not availableData not availableIncreasedReduced~88%
Total SLREM (min)Data not availableData not availableIncreasedReduced~85%
Number of Cataplexy BoutsData not availableReducedIncreasedReducedNot specified
Duration of Cataplexy BoutsData not availableReducedIncreasedReducedNot specified

Note: Data on exact baseline values for total cataplexy and SLREM with vehicle and this compound were not explicitly provided in the text for direct comparison in the table, but the text indicates a dramatic reduction from baseline with this compound. The percentage reductions are specifically for the chocolate-induced increase.

These findings suggest that MCH signaling may promote abnormal intrusions of REM sleep phenomena in other vigilance states in the absence of orexins nih.gov.

Heterogeneity and Contradictory Findings in Sleep Studies

Research into the precise role of MCH neurons in sleep-wake regulation has yielded inconsistent results across different studies and methodologies nih.govnih.govresearchgate.net. While studies using "gain-of-function" approaches (e.g., activating MCH neurons) generally show an increase in REM sleep, "loss-of-function" approaches (e.g., ablating MCH neurons) have not consistently shown reductions in REM sleep nih.govresearchgate.net. Similarly, reported changes in wakefulness or non-REM sleep following manipulation of the MCH system have been inconsistent nih.govresearchgate.net. For example, while some studies using MCHR1 antagonists reported decreases in total sleep time and increased sleep latency, another found no effect on sleep-wake architecture nih.govfrontiersin.org. Transgenic mice lacking MCHR1 have even shown subtle changes, paradoxically demonstrating increased REM sleep in one study nih.govfrontiersin.org. These discrepancies may be attributed to differences in experimental techniques, such as photostimulation parameters or genetic strategies for targeting MCH neurons nih.gov. Furthermore, the complexity of the MCH system, including the potential co-release of other neurotransmitters and interactions with other brain systems, could contribute to the variability in observed sleep phenotypes nih.gov.

Other Behavioral and Neurophysiological Modulations

Beyond its effects on sleep and narcolepsy-related symptoms, this compound has also been investigated for its influence on other behaviors and neurophysiological processes.

Regulation of Exploratory Rearing Behavior

Exploratory rearing, a behavior observed in rodents where they stand on their hind legs to survey their environment, is influenced by the MCH system jneurosci.orgbiorxiv.orgjneurosci.org. Studies using this compound have provided evidence for the MCH system's involvement in promoting this behavior jneurosci.orgbiorxiv.org. Administration of this compound (20 mg/kg, i.p.) in mice has been shown to significantly decrease the time spent rearing compared to vehicle-treated mice jneurosci.orgbiorxiv.org. This effect appears to be specific to rearing, as this compound did not significantly affect other behaviors such as center-border preference (a measure of anxiety-like behavior) or general locomotor activity in the open field test jneurosci.orgbiorxiv.org. These findings suggest that the MCH system, acting via MCHR1, plays a role in controlling the frequency and duration of rearing behavior jneurosci.orgbiorxiv.org.

Table 2: Effect of this compound on Exploratory Rearing in Mice

BehaviorVehicleThis compoundStatistical Significance
Rearing (Percent Time)Data availableDecreasedSignificant (p = 0.0151) jneurosci.org
Rearing FrequencyData availableDecreasedSignificant (p = 0.0121) jneurosci.org
Rearing DurationData availableTrend DecreaseNot significant (p = 0.0796) jneurosci.org

Note: Exact numerical data for vehicle and this compound groups were not consistently provided in the text snippets for all measures, but the reported statistical significance indicates the direction of the effect.

Influence on Hippocampal Neurogenesis

The potential influence of this compound on hippocampal neurogenesis has also been examined, particularly in the context of its observed anxiolytic and antidepressant-like effects in some preclinical models nih.govpharmgkb.orgen-journal.org. While chronic treatment with this compound has been shown to stimulate the proliferation of progenitor cells in the dentate gyrus of mice, a region where neurogenesis occurs, the efficacy of this compound in behavioral models of anxiety and depression was found to be independent of this effect nih.govpharmgkb.org. For example, in the novelty suppressed feeding (NSF) test, the anxiolytic/antidepressant-like effect of this compound was unaltered in mice where neurogenesis was suppressed by X-irradiation nih.gov. This suggests that while this compound may influence cellular processes in the hippocampus, its behavioral effects in these models are mediated through mechanisms distinct from hippocampal neurogenesis nih.gov.

Reported Induction of Neurogenesis in Dentate Gyrus

Chronic treatment with this compound has been shown to stimulate the proliferation of progenitor cells in the dentate gyrus of the hippocampus in mice nih.govresearchgate.net. The dentate gyrus is a region known for adult neurogenesis, the process by which new neurons are generated in the adult brain researchgate.net. This finding suggests that this compound can positively influence the early stages of neurogenesis in this specific brain region.

Observed Independence from Overall Hippocampal Neurogenesis

This suggests a complex relationship between this compound's effects on specific aspects of neurogenesis and its behavioral outcomes. While it promotes the proliferation of progenitor cells, this particular effect does not appear to be a prerequisite for its observed anxiolytic-like activity in the NSF model nih.govresearchgate.net. This distinguishes the mechanism of action of this compound from that of some established antidepressants, such as selective serotonin reuptake inhibitors and tricyclic antidepressants, whose effects in the NSF test have been linked to neurogenesis nih.govresearchgate.net.

Research findings regarding the effects of this compound on neurogenesis in preclinical models are summarized in the table below:

CompoundEffect on Dentate Gyrus Progenitor ProliferationRequirement for Behavioral Efficacy (e.g., NSF test)Preclinical ModelReference
This compoundStimulatedNot requiredMouse nih.govresearchgate.net

Advanced Research Methodologies and Experimental Approaches

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding the fundamental interactions of SNAP 94847 with its target receptor, MCHR1, and assessing its selectivity against other receptors.

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity and selectivity of this compound for MCHR1. This compound has been characterized as a high-affinity MCHR1 antagonist with a Kᵢ of 2.2 nM and a Kᴅ of 530 pM tocris.commedchemexpress.comfishersci.bemedchemexpress.com. These assays demonstrate its potent binding to MCHR1. Furthermore, studies have shown that this compound exhibits significant selectivity, displaying > 80-fold selectivity over α1A receptors and > 500-fold selectivity over D2 receptors tocris.commedchemexpress.comfishersci.bemedchemexpress.com. It also shows minimal cross-reactivity with other GPCRs, ion channels, enzymes, and transporters medchemexpress.commedchemexpress.com. In vitro autoradiography assays using a radioligand like [¹²⁵I]-S36057 in native tissues, such as rat caudate putamen, have also been used to measure the in vitro potency of MCH1 receptor antagonists, including this compound nih.gov.

Functional Assays for GPCR Activation (e.g., Aequorin-Based Intracellular Calcium Mobilization)

Functional assays are used to assess the ability of this compound to block the activity of MCHR1 upon agonist binding. While aequorin-based intracellular calcium mobilization is a common method for studying GPCR activation, research on this compound specifically mentions its use in a FLIPR calcium mobility assay. In this assay, this compound hydrochloride demonstrated an IC₅₀ of 230 nM for inhibiting rat MCH1 receptor activity selleckchem.com. This indicates its effectiveness in blocking the functional response mediated by MCHR1 activation. Cryo-electron microscopy (cryo-EM) has also been used to determine the structure of the inactive-state MCHR1 complexed with this compound, providing structural insights into the mechanism of antagonism nih.gov. Structural analysis combined with functional assays helps delineate how this compound binds to MCHR1 and prevents its activation nih.gov.

In Vivo Behavioral Neuropharmacology

In vivo studies using rodent models are essential for evaluating the behavioral effects of this compound and its potential as a therapeutic agent for various conditions.

Rodent Models for Affective Disorders (e.g., Chronic Mild Stress, Forced Swim Test, Elevated Plus Maze)

This compound has been extensively studied in rodent models of anxiety and depression. In the elevated plus maze test, administration of this compound led to a decrease in the time spent in the closed arms and an increase in the time spent in the open arms, indicative of an anxiolytic effect eco-vector.comeco-vector.com. This effect is considered analogous to clinically used tranquilizers eco-vector.com. In the forced swim test, this compound has been shown to decrease immobility time and increase passive swimming time in rats, suggesting antidepressant-like effects eco-vector.comeco-vector.com. The profile of this compound in the forced swim test is similar to that of clinically used antidepressants eco-vector.com. Studies using the chronic mild stress model have shown that this compound can reverse the decrease in sucrose (B13894) intake, a measure of anhedonia nih.govoup.comrsc.orgfrontiersin.orgnih.gov. This reversal of chronic mild stress-induced anhedonia by this compound has been reported to have a faster onset compared to the SSRI citalopram (B1669093) rsc.org. Furthermore, this compound has shown efficacy in the novelty-suppressed feeding test, another model predictive of antidepressant/anxiolytic-like activity nih.govoup.comrsc.orgnih.goven-journal.org. In the light/dark paradigm, this compound treatment resulted in a significant increase in the time spent in the light compartment nih.govresearchgate.net. Intra-locus coeruleus microinjection of this compound has been shown to reverse depression-like behaviors induced by chronic unpredictable stress and restore norepinephrine (B1679862) levels nih.gov. It also blocked depressive-like behavior induced by microinjection of MCH into the locus coeruleus oup.comsemanticscholar.orgresearchgate.net. This compound also reversed stress-induced reduced social interaction and partially restored reduced marble burying in the marble-burying test en-journal.orgnih.gov.

Models for Metabolic and Feeding Behaviors (e.g., Food-Reinforced Operant Responding, Novelty-Suppressed Feeding)

Research indicates a role for MCHR1 in the regulation of feeding behavior, and this compound has been investigated in models assessing these effects. This compound has been shown to decrease food-reinforced operant responding in rats, suggesting an involvement of MCHR1 in this type of feeding behavior fishersci.benih.gov. In the novelty-suppressed feeding test, this compound has demonstrated an anxiolytic/antidepressant-like effect nih.govoup.comrsc.orgnih.goven-journal.org. While home cage feeding assessed immediately after the novelty-suppressed feeding test was not significantly affected by this compound treatment in one study, its effects on food-reinforced operant responding are noted researchgate.netnih.gov. Combining this compound with other agents, such as the CB1 receptor antagonist rimonabant (B1662492), has shown a transient reduction in food intake and significantly reduced fat mass and adipocyte size in diet-induced obese mice nih.gov. Administration of this compound in the ventral tegmental area (VTA) significantly potentiated the effect of orexin-A on the sucrose preference index in high-fat diet mice, suggesting an interaction between MCH and orexin (B13118510) systems in hedonic feeding frontiersin.org.

Addiction and Sensitization Models (e.g., Methamphetamine-Induced Locomotor Sensitization)

Studies have also explored the effects of this compound in models related to addiction and sensitization, particularly concerning psychostimulants. Infusion of this compound into the nucleus accumbens (NAc) shell, but not the core, augmented the initiation of methamphetamine-induced locomotor sensitization in rats nih.govoup.comdntb.gov.uasciencegate.app. This effect was associated with an enhancement of elevated phosphorylated ERK levels induced by methamphetamine in the NAc shell nih.govoup.comdntb.gov.ua. However, this compound microinjection into the NAc shell or core did not affect the expression of methamphetamine-induced sensitization after a withdrawal period nih.govoup.comdntb.gov.ua. These findings suggest a role for MCH in the NAc shell in the development but not the expression of methamphetamine-induced locomotor sensitization, potentially mediated by the ERK signaling pathway nih.govoup.comdntb.gov.ua.

Locomotor Activity Monitoring

Locomotor activity monitoring is a standard behavioral assessment used in studies involving this compound, often to evaluate its effects in the context of stress, depression, or psychostimulant sensitization models. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netoup.com In studies investigating depression-like behaviors induced by chronic unpredictable stress (CUS) or intra-locus coeruleus (LC) microinjection of MCH in rats, locomotor tests were employed as part of the behavioral evaluation. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netoup.com this compound was shown to reverse these induced depression-like behaviors, which were assessed, in part, through changes in locomotor activity. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netoup.com

Beyond its effects in stress models, this compound has been shown to influence general and drug-induced locomotor activity. Oral administration of this compound in rats resulted in a notable increase in locomotion beginning approximately 40 minutes post-administration, with this effect remaining significant over a 180-minute period. medchemexpress.commedchemexpress.com Furthermore, chronic treatment with this compound, administered either via oral gavage or in drinking water, led to an exaggerated locomotor response when animals were subsequently challenged with acute quinpirole (B1680403), a dopamine (B1211576) D2/D3 receptor agonist. medchemexpress.commedchemexpress.comnih.gov This exaggerated response was statistically significant compared to control animals and suggests that chronic MCHR1 antagonism by this compound can induce sensitization to the locomotor effects of dopamine D2/D3 agonists. nih.gov In some studies, however, chronic administration of this compound alone did not affect baseline locomotor activity. researchgate.net

Targeted microinjection studies have also examined the impact of this compound on locomotor activity in specific brain regions. Microinjection of this compound into the shell region of the nucleus accumbens (NAc) was found to augment the development of methamphetamine-induced locomotor sensitization. oup.comoup.com Conversely, microinjection into the core region of the NAc did not produce a significant effect on locomotor sensitization. oup.com These findings highlight a region-specific role for MCH and MCHR1 antagonism in modulating the development of psychostimulant-induced behavioral plasticity.

Neuroanatomical and Biochemical Investigations

To understand the mechanisms underlying the behavioral effects of this compound, researchers have conducted detailed neuroanatomical and biochemical investigations focusing on specific brain regions and signaling pathways.

Targeted Microinjection Studies (e.g., Locus Coeruleus, Basolateral Amygdala, Nucleus Accumbens)

Targeted microinjections of this compound into specific brain nuclei have been crucial in localizing the sites of its action.

Locus Coeruleus (LC): Microinjection of this compound directly into the LC has been shown to reverse depression-like behaviors induced by chronic unpredictable stress (CUS) or by acute microinjection of MCH into the LC in rats. nih.govresearchgate.netnih.govresearchgate.netoup.comnih.govoup.comsemanticscholar.orgresearchgate.net These results provide strong evidence that the MCHergic system within the LC plays a significant role in the regulation of depressive-like behavior. nih.govoup.comsemanticscholar.org

Basolateral Amygdala (BLA): Intra-BLA microinjection of this compound in mice successfully reversed anxiety disorder phenotypes induced by chemogenetic activation of MCH neurons or by direct microinjection of MCH into the BLA. nih.govfrontiersin.org Furthermore, administration of this compound into the BLA ameliorated anxiety-like behaviors in mice subjected to a chronic acute combining stress (CACS) model. nih.govfrontiersin.org These findings underscore the involvement of the MCHergic circuit projecting from the lateral hypothalamic area (LHA) to the BLA in the regulation of anxiety. nih.gov

Nucleus Accumbens (NAc): As mentioned in the context of locomotor activity, microinjection of this compound into the NAc shell augmented the development of methamphetamine-induced locomotor sensitization. oup.comoup.com This effect was specific to the NAc shell, as microinjection into the NAc core did not yield significant results on locomotor sensitization. oup.com This suggests a specific contribution of MCH signaling in the NAc shell to the neurobiological processes underlying the development of psychostimulant sensitization. oup.com

Immunohistochemistry and Immunofluorescence Techniques

Immunohistochemistry and immunofluorescence techniques have been utilized to visualize and assess the expression and localization of key proteins and neuronal pathways relevant to the effects of this compound. Immunofluorescence staining has been applied in studies investigating the mechanisms of MCH/MCHR1 signaling in the LC and its role in depression-like behaviors. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netoup.com These techniques have also been instrumental in demonstrating the anatomical projection of MCH-containing neurons from the LHA to the BLA and in examining the co-localization of neuronal markers. nih.govfrontiersin.orgnih.gov Specifically, immunofluorescence staining has been used to examine the expression of MCHR1 in BLA neurons and MCH and c-Fos expression in LHA neurons. frontiersin.org Western blot analysis, another immunological technique, has been employed to quantify the expression levels of proteins such as MCHR1, Tyrosine Hydroxylase (TH), and Dopamine β-Hydroxylase (DBH) in brain regions like the LC. nih.govresearchgate.netresearchgate.net

Quantification of Neurotransmitters and Enzymes (e.g., Norepinephrine, Tyrosine Hydroxylase, Dopamine β-Hydroxylase)

Biochemical analyses have focused on quantifying neurotransmitters and enzymes involved in pathways modulated by MCHR1 antagonism. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) has been used to measure levels of norepinephrine (NE) in brain regions such as the LC and medial prefrontal cortex (mPFC). nih.govresearchgate.netnih.govresearchgate.net Studies have shown that chronic unpredictable stress (CUS) leads to a significant reduction in NE levels in both the LC and mPFC. nih.govresearchgate.netresearchgate.net Intra-LC microinjection of this compound was found to reverse this stress-induced decrease in NE. nih.govresearchgate.netresearchgate.net Similarly, acute intra-LC microinjection of MCH also reduced NE levels in the LC and mPFC, an effect that was reversed by pretreatment with this compound. nih.govresearchgate.netresearchgate.net

Western blot analysis has provided insights into the expression of key enzymes involved in norepinephrine synthesis. Chronic unpredictable stress (CUS) significantly reduced the expression levels of both Tyrosine Hydroxylase (TH) and Dopamine β-Hydroxylase (DBH) in the LC. nih.govresearchgate.netresearchgate.net TH is the rate-limiting enzyme in the synthesis of catecholamines, and DBH converts dopamine to norepinephrine. medlineplus.gov Intra-LC microinjection of this compound reversed the decrease in both TH and DBH expression induced by CUS, indicating a restoration of the enzymatic machinery required for NE synthesis. nih.govresearchgate.netresearchgate.net Acute intra-LC microinjection of MCH also significantly reduced TH and DBH expression, which was reversed by pretreatment with this compound. nih.govresearchgate.netresearchgate.net These findings collectively suggest that this compound exerts some of its effects, particularly antidepressant-like effects in stress models, by normalizing the levels of TH, DBH, and norepinephrine in the LC. nih.govnih.govresearchgate.netresearchgate.net

Analysis of Intracellular Signaling Proteins (e.g., ERK, cAMP-PKA pathway components)

Investigations into the intracellular signaling pathways downstream of MCHR1 have revealed mechanisms by which this compound may exert its effects. MCHR1 is known to couple primarily with Gi/Go proteins, which typically leads to the inhibition of adenylyl cyclase activity and a subsequent suppression of the production of cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.comnih.govbiorxiv.org Reduced cAMP levels, in turn, suppress the activity of downstream effectors such as protein kinase A (PKA). nih.gov However, MCHR1 can also couple through Gq/11 proteins, which can lead to the activation of mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinases (ERK). nih.gov

In the LC, studies have shown that acute intra-LC microinjection of MCH reduces intracellular cAMP levels. researchgate.net Pretreatment with this compound was found to reverse this decrease in cAMP. researchgate.net Furthermore, acute intra-LC MCH microinjection decreased the expression of phosphorylated PKA (p-PKA), while total PKA levels remained unchanged. researchgate.net Pretreatment with this compound increased the expression of p-PKA. researchgate.net These results indicate that MCHR1 antagonism in the LC by this compound can normalize MCH-induced dysregulation of the cAMP-PKA signaling pathway, which is implicated in the observed effects on norepinephrine production and depressive-like behaviors. nih.govnih.govresearchgate.netresearchgate.net

In the nucleus accumbens (NAc) shell, the ERK signaling pathway has been implicated in the effects of this compound on psychostimulant sensitization. Methamphetamine administration was shown to increase the phosphorylation levels of ERK (pERK) in the NAc shell. oup.com Local infusion of MCH into the NAc shell inhibited this elevation in pERK. oup.com Conversely, infusion of this compound into the NAc shell augmented the amplitude of the elevated phosphorylated ERK levels induced by methamphetamine. oup.com This suggests that MCH in the NAc shell negatively regulates methamphetamine-induced locomotor sensitization, potentially mediated through the modulation of the ERK signaling pathway, and that this compound, by blocking MCHR1, enhances this pathway's activity. oup.com The ERK pathway is also recognized as a downstream mechanism involved in the effects of some antidepressant treatments. nih.gov

Receptor Occupancy Measurements in Native Tissues

Receptor occupancy studies are crucial for determining the extent to which a compound binds to its target receptor in vivo. An optimized autoradiography assay has been developed to measure the in vitro potency of MCHR1 antagonists in native tissues and their ex vivo receptor occupancy. nih.gov Using the radioligand [¹²⁵I]-S36057, specific binding to the MCHR1 in rat caudate putamen, a brain region with MCHR1 expression, has been consistently demonstrated. nih.gov In vitro studies using this assay showed that this compound, along with other MCHR1 antagonists, inhibited the specific binding of [¹²⁵I]-S36057 in a concentration-dependent manner. nih.gov The rank order of affinity observed was this compound > Compound A > GW3430. nih.gov Ex vivo occupancy assays, such as those using Compound A, have shown concentration-dependent inhibition of binding in rat caudate putamen, indicating the suitability of these methods for assessing the central penetration and target engagement of MCHR1 antagonists like this compound. nih.gov

Neuronal Tracing Techniques (e.g., Fluorescence Gold Retrograde Tracing)

Neuronal tracing techniques are employed to map the neural circuits involving MCHR1-expressing neurons and the areas they project to or receive input from. Fluorescence gold retrograde tracing is a method used in neuroscience to trace neural connections from the synapse back to the cell body. wikipedia.org This technique allows for the detailed assessment of neuronal connections between a target area and the neurons that project to it. wikipedia.org

Studies investigating the role of MCH neurons and their projections have utilized fluorescence gold retrograde tracing combined with immunofluorescence staining. nih.govnih.gov For instance, this approach has been used to visualize the projections of melanin-concentrating hormone (MCH) neurons from the lateral hypothalamic area (LHA) to the basolateral amygdala (BLA) and the ventral tegmental area (VTA). nih.govnih.gov In these studies, this compound has been used as a pharmacological tool to investigate the functional significance of these MCH pathways by blocking the MCHR1. nih.govnih.gov For example, intra-BLA microinjection of this compound reversed anxiety disorder induced by microinjection of MCH into the BLA. nih.gov Similarly, administration of this compound potentiated the effect of orexin-A on hedonic feeding in high-fat diet mice, suggesting that MCH, acting via MCHR1, attenuates this effect. nih.gov

Structural Biology Techniques

Structural biology techniques provide insights into the three-dimensional structure of biological molecules and their complexes, which is vital for understanding the mechanisms of ligand-receptor interaction.

Cryo-Electron Microscopy for Receptor-Ligand Complex Determination

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of membrane proteins, including G protein-coupled receptors (GPCRs) like MCHR1. biorxiv.orgnih.gov Recent research has successfully utilized single-particle cryo-EM to determine the structure of the inactive-state MCHR1 bound to the selective antagonist this compound. biorxiv.orgnih.gov

Specifically, the cryo-EM structure of the SNAP-94847-bound MCHR1 complex has been resolved at resolutions of 3.33 Å and 3.43 Å in different states (S1 and S2, respectively). biorxiv.orgebi.ac.ukebi.ac.ukemdataresource.org To facilitate structural determination, an engineered MCHR1 construct was purified in the presence of this compound and complexed with a Fab antibody fragment and a glue molecule. biorxiv.orgnih.gov This structural data has provided crucial insights into how this compound interacts with the MCHR1 binding pocket. biorxiv.orgnih.gov this compound binds deeper within the transmembrane domain of the receptor compared to the agonist MCH. biorxiv.org The interaction involves tight hydrophobic contacts with residues in transmembrane helices 1, 2, 3, 6, and 7, as well as a strong ion-ion interaction with a specific aspartate residue (D192³·³²) via its quaternary amine group. biorxiv.org These structural details elucidate the recognition mechanism of this compound by MCHR1 and contribute to understanding the mechanism of MCHR1 antagonism. biorxiv.orgnih.gov

Conclusion and Future Directions in Mchr1 Antagonist Research

Q & A

Q. What is the mechanism of action of SNAP 94847, and how does its selectivity for MCH1 receptors influence experimental outcomes?

this compound is a selective melanin-concentrating hormone receptor 1 (MCH1) antagonist with a Ki value of 2.2 nM, demonstrating >100-fold selectivity over related receptors (e.g., D2, R1A) . Its antagonism blocks MCH-induced signaling pathways, such as inositol phosphate formation (pA2 = 7.81), which is critical for modulating feeding behavior, anxiety, and depression in rodent models . Methodologically, researchers should validate receptor selectivity using radioligand binding assays and functional assays (e.g., IP1 accumulation) to confirm target engagement .

Q. Which in vivo models are most appropriate for studying this compound’s antidepressant and anxiolytic effects?

Key models include:

  • Forced Swim Test (FST) : Measures immobility time as an indicator of depressive-like behavior. This compound reduces immobility time at 30 mg/kg (i.p.) .
  • Novelty-Suppressed Feeding (NSF) : Evaluates anxiety-like behavior. Chronic administration (28 days, 30 mg/kg p.o.) decreases latency to feed .
  • Operant Food Reinforcement : Assesses motivation for high-fat food. This compound (3–30 mg/kg i.p.) reduces pellet acquisition without affecting motor function . Controls should include vehicle-treated groups and positive controls (e.g., SSRIs) to benchmark efficacy .

Q. How should researchers design dose-response studies for this compound?

Optimal dosing ranges are 3–30 mg/kg (intraperitoneal or oral), with effects peaking 60 minutes post-administration due to blood-brain barrier penetration . Chronic studies require 28-day regimens to assess neurogenesis-independent effects (e.g., NSF test) . Include pharmacokinetic validation (e.g., brain-to-plasma ratios) to confirm exposure levels .

Advanced Research Questions

Q. How do contradictory findings in this compound’s effects on food-seeking reinstatement inform mechanistic hypotheses?

this compound blocks MCH-induced reinstatement (20 µg i.c.v.) but has no effect on pellet-priming- , cue- , or yohimbine-induced reinstatement . This suggests MCH1 receptors specifically mediate reinstatement triggered by endogenous MCH signaling, not stress (yohimbine) or conditioned cues. To resolve contradictions, use within-subjects designs with counterbalanced dosing and control for confounders like motor activity (e.g., inactive lever presses) .

Q. What methodological considerations are critical for isolating neurogenesis-independent effects of this compound in depression models?

In the NSF test, this compound’s efficacy persists even after hippocampal neurogenesis suppression via X-irradiation, unlike SSRIs . To replicate this:

  • Combine chronic dosing (28 days) with neurogenesis ablation techniques.
  • Quantify progenitor cell proliferation (e.g., BrdU labeling) in the dentate gyrus .
  • Use BALB/cJ mice for stress-sensitive phenotypes in assays like the Light/Dark test .

Q. How can researchers optimize statistical analyses for behavioral data involving this compound?

  • Use mixed-model ANOVAs with factors like dose, session hour, and treatment condition to account for repeated measures .
  • Apply post hoc tests (e.g., Fisher’s LSD) to compare specific doses against controls .
  • For non-parametric data (e.g., cataplexy bouts in narcolepsy models), employ Mann-Whitney U tests . Report effect sizes and confidence intervals to enhance reproducibility .

Q. What experimental parameters explain dose-dependent inconsistencies in this compound’s effects on feeding behavior?

At 30 mg/kg, this compound reduces high-fat pellet intake in operant paradigms but does not induce conditioned taste aversion or motor deficits . Route-specific pharmacokinetics (e.g., i.p. vs. p.o.) and brain region specificity (e.g., nucleus accumbens MCH1 receptor density) may underlie variability . Include microdialysis or receptor occupancy assays to link dosing to target engagement .

Methodological Guidelines

  • Data Reporting : Follow Beilstein Journal standards: detail experimental protocols in the main text (≤5 compounds) and provide extended datasets in supplementary materials .
  • Ethical Compliance : Adhere to NIH guidelines for animal studies (e.g., food restriction limits, postoperative recovery periods) .
  • Replication : Publish negative results to clarify boundary conditions (e.g., lack of effect in FST ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SNAP 94847
Reactant of Route 2
Reactant of Route 2
SNAP 94847

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.